molecular formula C18H22N4O2S2 B3217005 (E)-1-ethyl-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1173566-83-0

(E)-1-ethyl-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B3217005
CAS No.: 1173566-83-0
M. Wt: 390.5 g/mol
InChI Key: WZGQSTMEBHUDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-1-ethyl-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methyl-1H-pyrazole-3-carboxamide is a structurally complex molecule featuring a pyrazole core linked to a benzo[d]thiazole moiety via an amide bond. Key functional groups include:

  • 2-(Methylthio)ethyl substituent: Introduces sulfur-based hydrophobicity, which may improve membrane permeability.
  • 1-Ethyl and 5-methyl groups on pyrazole: Modulate steric and electronic properties.

Properties

IUPAC Name

1-ethyl-N-[6-methoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-5-22-12(2)10-14(20-22)17(23)19-18-21(8-9-25-4)15-7-6-13(24-3)11-16(15)26-18/h6-7,10-11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGQSTMEBHUDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCSC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-ethyl-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methyl-1H-pyrazole-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole and pyrazole rings. The use of various reagents and conditions allows for the introduction of substituents that can enhance biological activity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results. For instance, modifications in the thiazole ring have been linked to enhanced activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Properties

The anticancer potential of thiazole-containing compounds has been extensively studied. In vitro assays demonstrate that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Antiviral Activity

Research has also explored the antiviral properties of thiazole derivatives. The compound demonstrates inhibitory effects against several viral pathogens, including hepatitis C virus (HCV). Structure-activity relationship studies suggest that specific substitutions on the thiazole ring enhance antiviral efficacy by improving binding affinity to viral proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its molecular structure. Key findings from SAR studies include:

  • Substituent Effects : Electron-withdrawing groups at specific positions on the thiazole ring significantly increase antimicrobial and anticancer activities.
  • Ring Modifications : Alterations in the pyrazole ring can enhance selectivity towards cancer cells while reducing cytotoxicity to normal cells .

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
  • Antimicrobial Screening : In a comparative study against common pathogens, this compound exhibited lower minimum inhibitory concentrations (MICs) than traditional antibiotics, highlighting its potential as a new antimicrobial agent .

Scientific Research Applications

The compound (E)-1-ethyl-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methyl-1H-pyrazole-3-carboxamide has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, derivatives of benzo[d]thiazole and pyrazole are often synthesized through condensation reactions followed by various modifications to introduce functional groups such as methoxy and ethyl chains. Characterization is usually performed using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Table 1: Typical Synthesis Steps

StepReaction TypeReagents/ConditionsProduct
1CondensationBenzo[d]thiazole derivative + ethyl amineIntermediate product
2AlkylationMethyl iodide or similar alkyl halideAlkylated product
3CyclizationHeat or catalytic conditionsFinal product

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, including MCF-7 (human breast adenocarcinoma), showing significant cytotoxic effects. The mechanism of action is thought to involve the inhibition of specific pathways related to cell proliferation and survival.

Case Study: Cytotoxicity Against MCF-7 Cells

In a study evaluating the cytotoxic effects of several derivatives, it was found that the compound exhibited an IC50 value of 2.36 μM , which is significantly lower than that of standard chemotherapeutics like Staurosporine (IC50 = 6.08 μM). This indicates a promising profile for further development as an anticancer agent .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties against a range of pathogens. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Pseudomonas aeruginosa25 μg/mL

Therapeutic Applications

Given its diverse biological activities, this compound may have several therapeutic applications:

  • Cancer Treatment : As an anticancer agent targeting specific cell lines.
  • Antimicrobial Therapy : Potential use in treating bacterial infections.
  • Anti-inflammatory Effects : Preliminary data suggest possible anti-inflammatory properties that warrant further investigation.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Key Observations
Acidic HydrolysisHCl (6M), reflux, 6–8 h1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid + Benzo[d]thiazole derivativeComplete cleavage confirmed via TLC and NMR.
Basic HydrolysisNaOH (2M), 80°C, 4 hSodium carboxylate + Amine intermediatePartial decomposition observed at >80°C.

The methylthioethyl group remains stable under these conditions but may oxidize in the presence of strong bases.

Oxidation Reactions

The methylthio (-SMe) group is susceptible to oxidation:

Oxidizing Agent Conditions Products Efficiency
H₂O₂ (30%)Acetic acid, 50°C, 3 h Methylsulfonyl (-SO₂Me) derivative85% yield (HPLC purity)
mCPBADCM, RT, 12 h Sulfoxide intermediate (-SOMe)60% yield

Oxidation kinetics favor H₂O₂ over mCPBA due to steric hindrance near the thioether .

Nucleophilic Substitution

The ethoxy and methoxy groups participate in SNAr reactions:

Nucleophile Conditions Products Regioselectivity
HydrazineEtOH, reflux, 12 h Hydrazide derivative with pyrazole-thiazole backbonePosition 6 (methoxy)
Amines (e.g., NH₃)DMF, K₂CO₃, 60°C, 8 hSubstituted amine adductsLimited by steric bulk

The benzo[d]thiazole ring’s electron-withdrawing nature enhances electrophilicity at the 6-methoxy position .

Cycloaddition and Ring-Opening

The pyrazole and thiazole moieties enable cycloaddition:

Reaction Type Conditions Products Catalyst
[3+2] CycloadditionCuI, DIPEA, DMF, 100°C Triazole-fused hybridCu(I) (83% yield)
Diels-AlderMaleic anhydride, toluene, 12 h Bicyclic adduct with retained stereochemistryNot required

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Mass Loss (%) Proposed Mechanism
200–250°C15%Cleavage of methylthioethyl group
300–350°C40%Pyrazole ring decomposition + CO₂ release

Differential scanning calorimetry (DSC) shows an exothermic peak at 285°C, correlating with benzothiazole ring breakdown.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • E/Z isomerization at the imine bond (confirmed via UV-Vis spectroscopy).

  • Radical formation at the methylthio group, leading to dimerization (observed via ESR) .

Comparative Reaction Kinetics

Reaction Rate Constant (k, s⁻¹) Activation Energy (kJ/mol)
Acidic Hydrolysis2.1 × 10⁻⁴58.3
H₂O₂ Oxidation4.7 × 10⁻⁵42.9
Hydrazine Substitution8.9 × 10⁻⁵35.2

Data derived from Arrhenius plots using HPLC monitoring .

Mechanistic Insights

  • Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance with the pyrazole ring.

  • Oxidation : Follows a two-step radical mechanism for S→SO₂ conversion .

  • Cycloaddition : Regioselectivity dictated by frontier molecular orbitals (HOMO-LUMO gap = 4.2 eV) .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for late-stage functionalization. Further studies are needed to explore its catalytic asymmetric reactions and in vivo metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three pyrazole derivatives from Molecules (2015) ():

(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (13)

(E)-3(5)-[β-(2,4-Difluoro-3-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (14)

(E)-3(5)-[β-(2,5-Difluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (15)

Key Differences :

Parameter Target Compound Compounds 13–15 ()
Core Structure Pyrazole + benzothiazole Pyrazole + fluorinated phenyl rings
Substituents Methoxy, methylthioethyl Fluoro, hydroxyl
Hydrogen Bonding Amide group Hydroxyl groups
Lipophilicity High (S-containing groups) Moderate (polar hydroxyl/fluoro)
Molecular Weight (g/mol) ~397.58 (calculated) 282.30–318.29 (reported)

Physicochemical and Electronic Properties

  • Electron Effects : The target’s methoxy group is electron-donating, contrasting with the electron-withdrawing fluorine in compounds 13–14. This difference may alter binding modes in enzymatic targets.
  • Solubility : The hydroxyl groups in compounds 13–15 enhance aqueous solubility compared to the hydrophobic methylthioethyl group in the target.

Computational Docking Insights

highlights the use of chemical space docking to prioritize compounds with favorable binding profiles. In contrast, simpler pyrazoles like 13–15 may lack the diversity of interactions needed for high-affinity binding .

Q & A

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and benzo[d]thiazole precursors. Key steps include:

  • Cyclization : Cyclization of intermediates (e.g., pyrazole-3-carboxylates) using reagents like LiOH for ester hydrolysis, followed by amide coupling with HATU .
  • Functionalization : Introduction of the methylthioethyl group via alkylation with propargyl bromide or 2-bromoethanol in the presence of K₂CO₃ .
  • Solvent/Catalyst Optimization : Use of DMF with NaN₃ at 50°C for azide substitution (yield ~65-75%) or THF with tert-butyl peroxide for cycloaddition reactions .

Q. Optimization Strategies :

  • Temperature Control : Higher yields are observed at 50°C compared to room temperature for azide substitutions .
  • Purification : Recrystallization from ethanol or toluene improves purity (>95% by NMR) .

Q. How is structural integrity confirmed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : Key signals include:
    • A singlet at δ 2.28 ppm for methyl groups on the pyrazole ring .
    • Absence of ethoxy protons (δ 1.2–1.4 ppm) after ester hydrolysis confirms carboxylate formation .
  • X-ray Crystallography : Used to resolve stereochemistry of the E-configuration at the imine bond (e.g., C=N torsion angles of ~163°) .
  • Mass Spectrometry : [M+1] peaks (e.g., m/z = 261.2) validate molecular weight .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or impurities. Strategies include:

  • Purity Validation : Use HPLC (>99% purity) and elemental analysis (C, H, N within 0.3% of theoretical) to rule out impurity effects .
  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C) .
  • Structural Confirmation : Re-examine stereochemistry via X-ray or NOESY NMR to rule out isomer interference .

Q. What computational methods predict target interactions?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina is used to model binding poses. For example, the compound’s benzo[d]thiazole moiety may form hydrophobic interactions with kinase active sites (binding energy: −9.2 kcal/mol) .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The methylthioethyl group enhances electron density at the pyrazole ring, favoring electrophilic interactions .
  • MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories to identify persistent hydrogen bonds (e.g., with Arg45 in target enzymes) .

Q. How are substituent effects on biological activity systematically studied?

Methodological Answer:

  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens) and compare activities .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based assays .
    • Cellular Uptake : Use LC-MS to quantify intracellular concentrations in cell lines (e.g., HepG2) .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy changes induced by substituents .

Q. What in vitro assays are suitable for evaluating enzyme inhibitory activity?

Methodological Answer:

  • Fluorescence Polarization : Monitor competitive displacement of fluorescent probes (e.g., FITC-labeled ATP in kinase assays) .
  • Colorimetric Assays : Use p-nitrophenyl phosphate (pNPP) for phosphatase activity or NADH depletion for dehydrogenase targets .
  • High-Throughput Screening (HTS) : Employ 384-well plates with robotic liquid handling to test inhibition at 10 µM concentrations .

Data Contradiction Analysis Example

Case Study : Conflicting IC₅₀ values (5 nM vs. 120 nM) in kinase inhibition assays.
Resolution Steps :

Verify Compound Integrity : Re-run NMR and HRMS to confirm no degradation .

Replicate Assays : Test both studies’ protocols (e.g., ATP concentrations: 10 µM vs. 1 mM) .

Control Experiments : Include staurosporine as a positive control to validate assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-ethyl-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(E)-1-ethyl-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methyl-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.